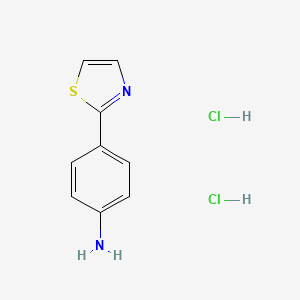
N-cyclopentyl-2-(piperazin-1-yl)propanamide
Overview
Description
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of N-cyclopentyl-2-(piperazin-1-yl)propanamide is C12H23N3O . Its molecular weight is 225.33 g/mol .Chemical Reactions Analysis
Piperazine derivatives have been explored for their antiproliferative activity in the context of cancer, showing potential as sigma (2) agonists. On another front, 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides have been synthesized and evaluated for their antibacterial activity, showing promise as agents with mild cytotoxicity.Physical And Chemical Properties Analysis
The physical and chemical properties of N-cyclopentyl-2-(piperazin-1-yl)propanamide include a molecular weight of 225.33 g/mol . Other specific properties like density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Novel Analogs for Oncology and Diagnostic Applications
Researchers have developed novel analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity. These modifications aim to enhance the utility of PB28 for therapeutic and/or diagnostic applications in oncology by improving its ability to enter tumor cells while maintaining moderate activity at the P-gp efflux pump (Abate et al., 2011).
Antimalarial and Antiallergic Activities
A series of N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, including analogues with piperazine substitutions, have shown superior activity compared to monosubstituted counterparts against Plasmodium berghei, indicating potential as antimalarial agents (Klaymann et al., 1979). Additionally, derivatives of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides synthesized for antiallergic activity have shown promising results in vivo, demonstrating comparable efficacy to oxatomide (Courant et al., 1993).
Antiproliferative and Antibacterial Agents
Certain piperazine derivatives, such as the analogs of PB28, have been explored for their antiproliferative activity in the context of cancer, showing potential as sigma(2) agonists (Berardi et al., 2009). On another front, 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides have been synthesized and evaluated for their antibacterial activity, showing promise as agents with mild cytotoxicity (Hussain et al., 2018).
Drug-Membrane Interaction Studies
The impact of the N-alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins, specifically the differential pharmacokinetic properties and clinical performance between rifampicin (RIF) and rifapentine (RPT), highlights the significance of drug-membrane interactions influenced by molecular modifications (Lage et al., 2018).
Mechanism of Action
Target of action
Compounds with a piperazine moiety are often used in the development of pharmaceuticals due to their wide range of biological activities . .
Mode of action
The mode of action would depend on the specific target of the compound. Piperazine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways “N-cyclopentyl-2-(piperazin-1-yl)propanamide” might affect. Piperazine derivatives can be involved in a variety of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives can have varied ADME properties .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its ability to reach its target, and its interactions with its target .
properties
IUPAC Name |
N-cyclopentyl-2-piperazin-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11/h10-11,13H,2-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWRDFSLDIZCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(piperazin-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




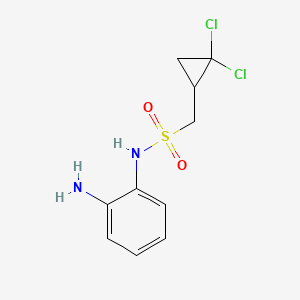
![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)

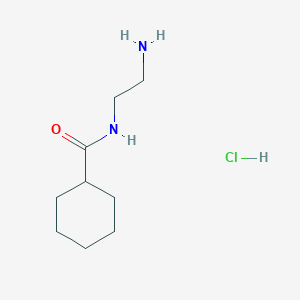
![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)
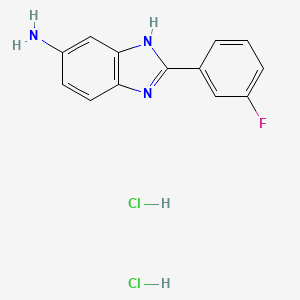
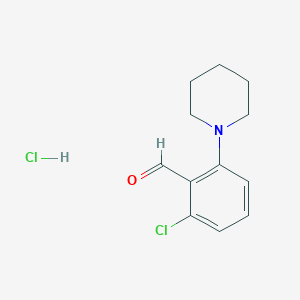
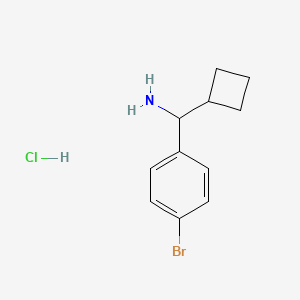
![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
